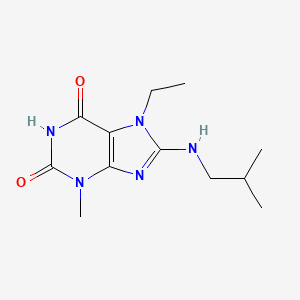
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is known for its biological activities and has garnered significant attention in various fields of scientific research. It is structurally related to naturally occurring purines, which are crucial components of nucleic acids. This compound features modifications that enhance its potential for medicinal and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps. Typically, the synthetic route starts with the alkylation of the purine ring to introduce the ethyl and methyl groups. Subsequent amination reactions involving isobutylamine under controlled conditions lead to the final compound. Reaction conditions often require a basic or acidic catalyst to facilitate these transformations.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Continuous flow reactors and advanced separation techniques are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: : Hydrogenation using palladium on carbon or sodium borohydride under mild conditions.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Major Products: : These reactions can yield derivatives with modified functional groups, enhancing or altering the compound's biological activity and solubility. For instance, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Plays a role in understanding nucleic acid interactions and purine metabolism.
Medicine: : Investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The compound exerts its biological effects primarily through interactions with cellular enzymes and receptors. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis or as an agonist/antagonist at purine receptors. The pathways involved include modulation of cyclic AMP levels, affecting signal transduction processes and gene expression.
Comparaison Avec Des Composés Similaires
Compared to other purine derivatives, 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is distinguished by its unique substitutions that enhance its lipophilicity and bioavailability. Similar compounds include:
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant effects.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases for bronchodilation.
Pentoxifylline (1-(5-Oxohexyl)-3,7-dimethylxanthine): : Employed in the treatment of peripheral vascular diseases.
These comparisons highlight the unique therapeutic potential and structural versatility of this compound, making it a compound of significant interest in ongoing research and development.
Propriétés
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-17-8-9(14-11(17)13-6-7(2)3)16(4)12(19)15-10(8)18/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZXQCJKQMHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)


![ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2802805.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802815.png)

![4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B2802819.png)
![2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine](/img/structure/B2802820.png)

